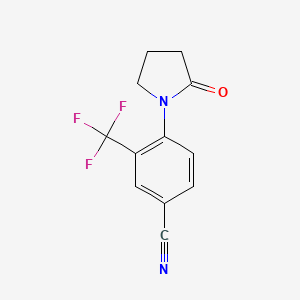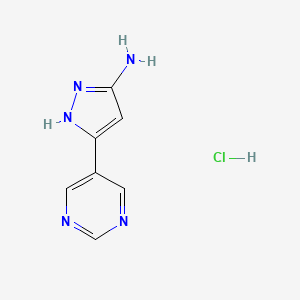
4-(2-Oxo-1-pyrrolidinyl)-3-(trifluoromethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Oxo-1-pyrrolidinyl)-3-(trifluoromethyl)benzonitrile is an organic compound that features a pyrrolidinyl group attached to a benzonitrile moiety, with a trifluoromethyl group at the meta position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxo-1-pyrrolidinyl)-3-(trifluoromethyl)benzonitrile typically involves the reaction of 4-(trifluoromethyl)benzonitrile with a suitable pyrrolidinone derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Oxo-1-pyrrolidinyl)-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
4-(2-Oxo-1-pyrrolidinyl)-3-(trifluoromethyl)benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(2-Oxo-1-pyrrolidinyl)-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Oxo-1-pyrrolidinyl)benzenesulfonyl chloride
- 4-(2-Oxo-1-pyrrolidinyl)pyridinium 4-methylbenzenesulfonate
- 4-(2-Oxopyrrolidin-1-yl)benzaldehyde
Uniqueness
4-(2-Oxo-1-pyrrolidinyl)-3-(trifluoromethyl)benzonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C12H9F3N2O |
|---|---|
Molekulargewicht |
254.21 g/mol |
IUPAC-Name |
4-(2-oxopyrrolidin-1-yl)-3-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)9-6-8(7-16)3-4-10(9)17-5-1-2-11(17)18/h3-4,6H,1-2,5H2 |
InChI-Schlüssel |
ATQGMMWZXSSNDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)C#N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-Hydroxy-2-[[3-(trifluoromethyl)pyridin-2-YL]thio]ethanimidamide](/img/structure/B13706876.png)
![4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B13706887.png)
![Methyl 3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13706893.png)

![Methyl 5-Cyanobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13706904.png)



![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-sulfanylethoxy)ethyl]pentanamide](/img/structure/B13706933.png)
![3-[2,4-Difluoro-5-(phenylcarbamoyl)phenylsulfonamido]benzoic Acid](/img/structure/B13706937.png)
![3-Amino-6-chloro-[2,3'-bipyridine]-4-carboxylic Acid](/img/structure/B13706941.png)


![5-Bromo-4-[4-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13706951.png)
